4-Methylthiosemicarbazide CAS number and properties
4-Methylthiosemicarbazide CAS number and properties
An In-Depth Technical Guide to 4-Methylthiosemicarbazide: Synthesis, Properties, and Applications
Introduction
4-Methylthiosemicarbazide, an organosulfur compound, is a key molecular scaffold with significant utility in synthetic chemistry and materials science. As a derivative of thiosemicarbazide, it serves as a versatile precursor for the synthesis of a wide array of organic compounds, metal complexes, and pharmacologically active agents.[1][2] This guide provides a comprehensive overview of 4-Methylthiosemicarbazide, detailing its chemical and physical properties, established synthesis protocols, spectroscopic signature, and diverse applications, with a particular focus on its role in drug development and coordination chemistry.
Core Chemical and Physical Properties
4-Methylthiosemicarbazide is a white to off-white, odorless crystalline solid.[1][3][4] Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and behavior.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 6610-29-3 | [1][3][4][5] |
| Molecular Formula | C₂H₇N₃S | [3][4][5] |
| Molecular Weight | 105.16 g/mol | [3][5] |
| IUPAC Name | N-Methylhydrazinecarbothioamide | [1][6] |
| Synonyms | 4-Methyl-3-thiosemicarbazide, 1-Amino-3-methylthiourea | [3][4][5] |
| InChI Key | PTVZQOAHCSKAAS-UHFFFAOYSA-N | [3] |
| SMILES | CNC(=S)NN | [1] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder/solid | [1][3][4] |
| Melting Point | 135-138 °C (lit.) | [1][3] |
| Boiling Point | 168.4±23.0 °C (Predicted) | [3] |
| Solubility | Soluble in alcohol, slightly soluble in water | [3] |
| Stability | Stable under normal conditions | [4] |
Synthesis of 4-Methylthiosemicarbazide
The synthesis of 4-Methylthiosemicarbazide is well-documented, with methods optimized for high yield and purity. A prevalent laboratory and industrial method involves a two-step process starting from methylamine, carbon disulfide, and an amine base, followed by reaction with hydrazine.[7]
Logical Workflow for Synthesis
The synthesis pathway can be visualized as a sequential process involving the formation of a key intermediate followed by its conversion to the final product.
Caption: Synthesis workflow for 4-Methylthiosemicarbazide.
Detailed Experimental Protocol
This protocol is based on an improved synthesis method that ensures a high yield.[7][8]
Part A: Formation of the Methyldithiocarbamate Intermediate
-
To a 250 mL three-necked flask, add methylamine (41.5g) and deionized water (50 mL).[7]
-
Prepare a mixture of carbon disulfide (CS₂) (38 g) and triethylamine (50.5 g).[7]
-
Add the CS₂/triethylamine mixture to the flask dropwise over 1 hour. The causality here is to control the exothermic reaction. Triethylamine acts as a base to deprotonate methylamine, facilitating its nucleophilic attack on CS₂, and subsequently forms a stable quaternary ammonium salt intermediate.
-
Maintain the reaction temperature between 25 and 30 °C using an ice bath to prevent side reactions and ensure the stability of the intermediate.[7]
Part B: Synthesis of 4-Methylthiosemicarbazide
-
In a separate 500 mL flask, add hydrazine hydrate (100%, 33 g) and deionized water (100 mL). Heat this mixture to 102 °C.[7]
-
Add the reaction mixture from Part A to the hydrazine solution over 1 hour. Concurrently, distill off an equal volume of water. This step is critical: the nucleophilic hydrazine displaces the triethylamine group from the dithiocarbamate intermediate. Distillation helps to drive the reaction to completion by removing volatile byproducts.
-
After the addition is complete, recover the triethylamine byproduct via distillation.[8]
Part C: Product Isolation and Purification
-
Cool the reaction flask contents to approximately 65 °C and seed with a few crystals of pure 4-Methylthiosemicarbazide to induce crystallization.[7][8]
-
Allow the product to crystallize, then cool the resulting slurry to 0 °C and stir for 30 minutes to maximize precipitation.[7]
-
Filter the solid product and wash the filter cake with chilled deionized water to remove any remaining impurities.[7]
-
Dry the purified product in a vacuum oven at 60 °C overnight to obtain pure 4-Methylthiosemicarbazide. The typical yield is around 81%.[7]
Spectroscopic Characterization
The structural identity of 4-Methylthiosemicarbazide is confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different types of protons in the molecule.[6][9] Expected signals would include a doublet for the methyl (CH₃) protons, a broad singlet for the N-H protons of the hydrazine group (NH₂), and another broad signal for the N-H proton adjacent to the methyl group.
-
¹³C NMR: The carbon NMR spectrum will show two primary signals: one for the methyl carbon and another for the thiocarbonyl (C=S) carbon at a characteristically downfield chemical shift.[10]
-
FT-IR: The infrared spectrum is crucial for identifying key functional groups. Characteristic peaks include N-H stretching vibrations, C-H stretching from the methyl group, and a strong C=S (thione) stretching band.[11][12]
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound (105.16 g/mol ).[6][11] The fragmentation pattern can provide further structural information.
Applications in Research and Development
The utility of 4-Methylthiosemicarbazide stems from its reactive functional groups, making it a valuable building block in several scientific domains.
Synthetic Intermediate
4-Methylthiosemicarbazide is a recognized intermediate in the production of certain agricultural chemicals, most notably the herbicide tebuthiuron.[1] It is also a precursor in the synthesis of various heterocyclic compounds, which are scaffolds of high interest in medicinal chemistry.[2]
Coordination Chemistry
The thiosemicarbazide moiety is an excellent ligand for transition metals.[2] It can act as a bidentate ligand, coordinating to a metal center through both the sulfur atom of the thione group and a nitrogen atom from the hydrazine moiety, forming stable chelate rings.[13] This property is exploited to create novel metal complexes with unique electronic and catalytic properties.
Pharmacological Significance
While 4-Methylthiosemicarbazide itself has limited direct therapeutic use, its derivatives, primarily thiosemicarbazones, are of significant pharmacological interest.[5] Thiosemicarbazones are formed by the condensation reaction of 4-Methylthiosemicarbazide with aldehydes or ketones. These derivatives have demonstrated a broad spectrum of biological activities.[13][14][15]
-
Antimicrobial and Antifungal Activity: Many thiosemicarbazone derivatives exhibit potent activity against various strains of bacteria and fungi.[13][14] Their mechanism is often attributed to their ability to chelate essential metal ions required for microbial enzyme function.
-
Anticancer Activity: Certain metal complexes of thiosemicarbazones have shown promising anticancer properties.[10][] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of ribonucleotide reductase or the generation of reactive oxygen species.
-
Enzyme Inhibition: Thiosemicarbazide derivatives have been investigated as inhibitors for specific enzymes, such as carbonic anhydrases in bacteria and α-glucosidase, highlighting their potential as multi-target drugs.[14][17]
Caption: From precursor to pharmacologically active derivatives.
Safety, Handling, and Toxicity
4-Methylthiosemicarbazide is classified as a highly toxic substance and must be handled with extreme caution by trained personnel in a controlled laboratory environment.
Table 3: GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS06 (Skull and crossbones) | [3] |
| Signal Word | Danger | [1][3] |
| Hazard Statement | H300: Fatal if swallowed | [1][3] |
| Precautionary Statements | P264, P270, P301+P310, P405, P501 | [1] |
Toxicity Profile
-
Acute Oral Toxicity: The compound is fatal if ingested. The median lethal dose (LD₅₀) for oral administration in rats is 14 mg/kg.[1][18]
-
Irritation: It can cause irritation to the eyes, skin, and respiratory tract.[1]
Safe Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[18]
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The substance should be stored locked up in a designated poison room or cabinet, away from incompatible materials such as strong oxidizing agents.[3][4]
-
Spills and Disposal: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a suitable, labeled container for hazardous waste disposal.[18] Disposal must be carried out in accordance with local, state, and federal regulations.[4]
Conclusion
4-Methylthiosemicarbazide is a compound of significant scientific and commercial interest. Its well-defined properties and versatile reactivity make it an indispensable building block for herbicides, novel materials, and, most notably, a diverse range of pharmacologically active thiosemicarbazone derivatives. While its high toxicity necessitates stringent safety protocols, its value as a synthetic precursor continues to drive research in medicinal chemistry and material science, promising the development of new therapeutic agents and functional materials.
References
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Angeli, A., et al. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1242. Retrieved January 9, 2026, from [Link]
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Sheik, M. S., & Stephen, A. (2015). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry, 31(2), 939-944. Retrieved January 9, 2026, from [Link]
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Improved synthesis of 4-methyl-3-thiosemicarbazide. (1994). European Patent Office. Retrieved January 9, 2026, from [Link]
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Sharma, K., et al. (2018). Synthesis, spectroscopic characterization, biological screening and in vitro cytotoxic studies of 4-methyl-3-thiosemicarbazone derived Schiff bases and their Co (II), Ni (II), Cu (II) and Zn (II) complexes. Applied Organometallic Chemistry, 32(4), e4256. Retrieved January 9, 2026, from [Link]
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Poczta, A., et al. (2021). Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity. Molecules, 26(11), 3192. Retrieved January 9, 2026, from [Link]
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Thiosemicarbazide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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